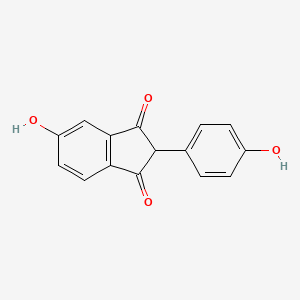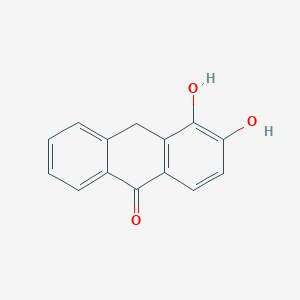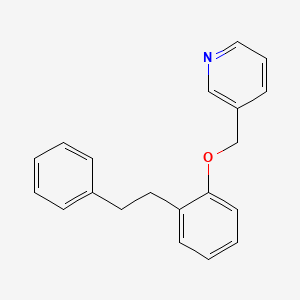![molecular formula C16H11FOS B10842803 3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
3-[5-(4-Fluorophenyl)-2-thienyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールは、チエニル環とフルオロフェニル基で置換されたフェノール基を特徴とする有機化合物です。この化合物は、芳香族性とヘテロ環状およびハロゲン化官能基を組み合わせた独自の構造特性により注目されています。これらの特性により、医薬品化学や材料科学など、さまざまな分野における研究に貴重な対象となっています。
2. 製法
合成経路と反応条件
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールの合成は、通常、複数段階のプロセスを伴います。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはアリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。一般的な反応条件には、パラジウム触媒、炭酸カリウムなどの塩基、テトラヒドロフランまたはジメチルホルムアミドなどの溶媒の使用が含まれます。反応は通常、不活性雰囲気下で高温で行われます。
工業的生産方法
工業的な環境では、3-[5-(4-フルオロフェニル)-2-チエニル]フェノールの生産は、同様の合成経路を伴う可能性がありますが、より大規模になります。このプロセスは、収率と純度を最適化するために最適化され、多くの場合、一貫した品質を確保するために、連続フロー反応器と自動化されたシステムが使用されます。ハイスループットスクリーニングとプロセス最適化技術の使用により、生産プロセスの効率をさらに高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-2-thienyl]phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
化学反応の分析
反応の種類
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フェノール基は酸化されて、キノンまたは他の酸化された誘導体となる可能性があります。
還元: 化合物は還元されて、ヒドロキシ誘導体または他の還元された形態となる可能性があります。
置換: 求電子置換反応は、フェニル環またはチエニル環で起こり、さらなる官能基化につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、酸性または塩基性条件下で使用できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェノール基の酸化によりキノンが生成される可能性がありますが、置換反応によりさまざまな官能基が芳香族環に導入される可能性があります。
4. 科学研究における用途
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールは、科学研究でいくつかの用途があります。
化学: より複雑な分子や材料の合成における構成要素として使用されます。
生物学: 化合物の構造的特徴により、生体高分子との相互作用を研究するための候補となります。
科学的研究の応用
3-[5-(4-Fluorophenyl)-2-thienyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールの作用機序は、分子標的および経路との相互作用を伴います。フェノール基は、タンパク質や酵素と水素結合やその他の相互作用を行うことができます。フルオロフェニル基とチエニル基は、特定の標的に対する化合物の結合親和性と特異性を高めることができます。 これらの相互作用は、酵素活性の阻害や細胞シグナル伝達の変化などのさまざまな効果をもたらすことで、生物学的経路を調節できます .
類似化合物との比較
類似化合物
- フェノール、3-[[5-(4-フルオロフェニル)-2-チエニル]メチル]-4-メチル-
- 5-(4-フルオロフェニル)-3-(ナフタレン-1-イル)-1-フェニル-1H-ピラゾール
- エチル 4,4’‘-ジフルオロ-5’-ヒドロキシ-1,1’:3’,1’‘-ターフェニル-4’-カルボン酸エステル
独自性
3-[5-(4-フルオロフェニル)-2-チエニル]フェノールは、チエニル基とフルオロフェニル基を伴うフェノール基の組み合わせにより独自性があります。この構造配置により、さまざまな用途に適した独特の化学的および物理的特性セットが提供されます。 類似化合物と比較して、芳香族性、電子特性、潜在的な生物活性の一見したバランスを提供します .
特性
分子式 |
C16H11FOS |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
3-[5-(4-fluorophenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H11FOS/c17-13-6-4-11(5-7-13)15-8-9-16(19-15)12-2-1-3-14(18)10-12/h1-10,18H |
InChIキー |
LBERAJGCBDGPHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)


![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
